molecular formula C11H7BrN2O2 B14087654 3-Bromo-5-(2-nitrophenyl)pyridine

3-Bromo-5-(2-nitrophenyl)pyridine

Cat. No.: B14087654
M. Wt: 279.09 g/mol
InChI Key: YNFFLTQNANOKFJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-nitrophenyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the third position and a nitrophenyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Another method involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield nitropyridines . The reaction mechanism involves the formation of an N-nitropyridinium ion, which then undergoes a [1,5] sigmatropic shift to yield the nitropyridine product.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and the availability of boronic acids and aryl halides as starting materials. Optimization of reaction conditions, such as the choice of solvent and catalyst, can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-nitrophenyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Reduction Reactions: The major product is 3-Bromo-5-(2-aminophenyl)pyridine.

    Oxidation Reactions: Specific products depend on the nature of the oxidizing agent and reaction conditions.

Scientific Research Applications

3-Bromo-5-(2-nitrophenyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.

    Material Science: It can be used in the preparation of materials with specific electronic or optical properties.

    Biological Research: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-nitrophenyl)pyridine depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The bromine and nitrophenyl groups can influence the binding affinity and specificity of the compound towards its target. The exact pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

3-Bromo-5-(2-nitrophenyl)pyridine can be compared with other similar compounds, such as:

    3-Bromo-5-(2-aminophenyl)pyridine: This compound is similar but has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.

    2-Bromo-3-nitropyridine:

    3-Nitropyridine:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

3-bromo-5-(2-nitrophenyl)pyridine

InChI

InChI=1S/C11H7BrN2O2/c12-9-5-8(6-13-7-9)10-3-1-2-4-11(10)14(15)16/h1-7H

InChI Key

YNFFLTQNANOKFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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